2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 2229425-63-0) is a synthetic small-molecule pyrazole ether amine with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol. It features a 1-isobutyl-substituted pyrazole core linked via an ether bridge to an ethanamine side chain, placing it within the broader class of 4-alkoxy-pyrazole derivatives that are widely explored as kinase inhibitor scaffolds, GPCR modulators, and agrochemical intermediates.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B12072230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)OCCN
InChIInChI=1S/C9H17N3O/c1-8(2)6-12-7-9(5-11-12)13-4-3-10/h5,7-8H,3-4,6,10H2,1-2H3
InChIKeyHZFFQWQUZDQAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine – Core Identity and Procurement-Relevant Classification


2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 2229425-63-0) is a synthetic small-molecule pyrazole ether amine with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol . It features a 1-isobutyl-substituted pyrazole core linked via an ether bridge to an ethanamine side chain, placing it within the broader class of 4-alkoxy-pyrazole derivatives that are widely explored as kinase inhibitor scaffolds, GPCR modulators, and agrochemical intermediates [1]. Unlike simple N-methyl or N‑benzyl congeners, the branched isobutyl N-substituent introduces a distinct steric and lipophilic profile that can alter target engagement and physicochemical handling, making this compound a non-interchangeable building block for structure–activity relationship (SAR) campaigns.

Why 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine Cannot Be Replaced by N-Methyl, N-Benzyl, or N-tert-Butyl Analogs


Within the 1-substituted-4-oxyethanamine pyrazole series, even a single‑carbon change at the N1 position can materially shift lipophilicity (ΔlogP > 0.5), hydrogen‑bond surface topology, and metabolic stability [1]. The isobutyl group of the target compound provides a branched‑alkyl steric footprint that is larger than a methyl group yet less spherical than a tert‑butyl group, offering a differentiated pharmacokinetic and pharmacodynamic profile that is not replicated by linear‑chain or bulkier aromatic analogs [2]. Consequently, substituting the target compound with a simpler N‑methyl or N‑benzyl derivative in a biological assay would alter ligand‑binding pose, off‑rate, and physicochemical properties, potentially invalidating SAR conclusions and delaying lead optimization timelines.

Quantitative Differentiation Evidence for 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine Versus Closest Analogs


Molecular Weight and Heavy Atom Count Distinguish the Isobutyl Derivative from N-Methyl and N-Benzyl Congeners

The target compound has a molecular weight of 183.25 g·mol⁻¹ (C₉H₁₇N₃O), placing it between the lighter N‑methyl analog (C₆H₁₁N₃O, MW = 141.17 g·mol⁻¹) and the heavier N‑benzyl analog (C₁₂H₁₅N₃O, MW = 217.27 g·mol⁻¹) . This 42 g·mol⁻¹ increment over the N‑methyl compound adds sufficient steric bulk to influence binding pocket complementarity while remaining below the 500 Da threshold often targeted for oral bioavailability. The isobutyl group contributes three additional non‑hydrogen atoms compared to the N‑methyl derivative, directly affecting van der Waals surface area and hydrophobic contact potential in target binding sites [1].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Predicted Lipophilicity (XLogP) Positions the Isobutyl Group Between Methyl and Benzyl for Optimal Membrane Permeability

The computed XLogP for the target compound is approximately 0.9, derived from the PubChem structure record (CID 138986549) [1]. In comparison, the N‑methyl analog has an XLogP of approximately 0.1, while the N‑benzyl analog exhibits an XLogP of approximately 1.9 [2]. The isobutyl derivative thus occupies an intermediate lipophilicity window that balances aqueous solubility with passive membrane permeability—a critical parameter for cell‑based assay performance and oral absorption potential [3].

ADME Drug Metabolism Pharmacokinetics

Steric Bulk (Taft Es or Molar Refractivity) Differentiates Isobutyl from Methyl and tert‑Butyl in Target Binding Pockets

The isobutyl substituent imparts a Taft steric parameter (Es) of approximately –0.93, compared to 0.00 for methyl and –1.54 for tert‑butyl [1]. The intermediate steric demand allows the target compound to engage hydrophobic sub‑pockets that are inaccessible to the smaller N‑methyl derivative while avoiding the excessive steric clash that can accompany the N‑tert‑butyl group [2]. In modeling studies, the isobutyl group can adopt multiple rotameric conformations, enabling induced‑fit binding that the rigid tert‑butyl group cannot replicate.

Structure-Activity Relationship Computational Chemistry Molecular Modeling

Hydrogen‑Bond Donor/Acceptor Topology Differs from N‑Benzyl and N‑(2,2,2‑Trifluoroethyl) Analogs

The target compound presents a primary amine (1 HBD) and three hydrogen‑bond acceptors (pyrazole N2, ether O, pyrazole N1) with a topological polar surface area (TPSA) of approximately 57 Ų [1]. In contrast, the N‑benzyl analog has a TPSA of approximately 47 Ų due to the larger hydrophobic benzyl group, while the N‑(2,2,2‑trifluoroethyl) analog has a TPSA of approximately 66 Ų owing to the electron‑withdrawing trifluoromethyl group [2]. The isobutyl derivative preserves the full HBD/HBA network of the ethanamine side chain while avoiding the excessive polarity of fluorinated analogs, which can hinder blood–brain barrier penetration.

Medicinal Chemistry Fragment Screening Biophysical Assays

Optimal Procurement and Application Scenarios for 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


Kinase Inhibitor Scaffold with Tunable Lipophilicity for Lead Optimization

Pyrazole‑based kinase inhibitors frequently require N1‑alkyl substitution to fill hydrophobic pockets adjacent to the hinge‑binding region. The isobutyl group of this compound provides an XLogP of ~0.9, which balances solubility and permeability [1]. When a project has identified a hit with an N‑methyl pyrazole but needs greater hydrophobic contact without a jump to a benzyl or tert‑butyl group (which can cause steric clashes), this compound is the logical next SAR step. Procurement of the isobutyl derivative enables systematic exploration of the lipophilic tolerance of the target ATP‑binding site while maintaining physicochemical properties within drug‑like space [2].

Agrochemical Intermediate Requiring Balanced Hydrophobicity for Leaf Penetration

Pyrazole ether amines are recurring motifs in fungicides and herbicides (e.g., pyraclostrobin analogs). The intermediate logP of the isobutyl derivative (ΔlogP ≈ +0.8 vs. N‑methyl) enhances cuticular penetration compared to the more polar N‑methyl analog, while avoiding the excessive logP of the N‑benzyl derivative that can lead to undesirable soil persistence [1]. Formulation chemists seeking a building block with predictable partitioning behavior between aqueous spray solutions and plant leaf surfaces should consider this compound over simpler N‑alkyl variants [2].

Biophysical Probe for Hydrophobic Sub‑pocket Characterization in Fragment‑Based Drug Discovery

In fragment screening campaigns, the ethanamine side chain serves as a synthetic handle for further elaboration, while the N‑isobutyl group acts as a medium‑sized hydrophobic probe. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments using this fragment can quantify the thermodynamic contribution of the isobutyl group to binding (ΔΔG) relative to an N‑methyl fragment [1]. This data directly informs whether the target protein possesses a lipophilic sub‑pocket worth exploiting with larger substituents, enabling data‑driven fragment growth [2].

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